3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride
Description
Properties
IUPAC Name |
3-(6-amino-1H-benzimidazol-2-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.2ClH/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15;;/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGJKNSOWRSSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₂Cl₂N₃O₂
- CAS Number : 1780086-30-7
- Molecular Weight : 267.14 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : The compound is known to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell function.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could protect cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Activity : A study evaluated the compound's ability to scavenge free radicals. Results indicated a dose-dependent increase in antioxidant capacity, suggesting potential therapeutic uses in oxidative stress-related conditions.
- Enzyme Inhibition : Research focused on the inhibition of specific enzymes (e.g., cyclooxygenase). The compound demonstrated effective inhibition, which may contribute to its anti-inflammatory properties.
- Cytotoxic Effects : In vitro studies on cancer cell lines showed that treatment with this compound led to significant reductions in cell viability, indicating its potential as an anticancer agent.
Scientific Research Applications
Synthesis Overview
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine.
- Step 2 : Introduction of the amino group through nitration and reduction.
- Step 3 : Addition of the dihydroxy-propionic acid moiety.
Chemistry
In organic synthesis, this compound serves as a reagent in various chemical reactions, including:
- Catalysis : It is utilized in catalysis studies to explore reaction mechanisms.
- Organic Synthesis : Acts as an intermediate for synthesizing other complex molecules.
Biology
The biological applications are particularly noteworthy:
- Proteomics Research : The compound is employed in studying protein interactions and functions, providing insights into cellular mechanisms.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, especially as an NMDA receptor antagonist. This suggests therapeutic implications in neurodegenerative diseases like Alzheimer's disease due to its ability to modulate excitotoxicity pathways .
Industry
In industrial applications, it is used for:
- Biochemical Assays : Development of diagnostic tools that leverage its biochemical properties.
- Drug Development : The compound's interactions with various biological targets enhance its potential as a lead compound in drug discovery.
Case Studies
Several studies have explored the applications of this compound:
-
Neuroprotective Studies :
- A study demonstrated that 3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride could effectively reduce neuronal cell death in models of excitotoxicity, indicating a protective role against neurodegeneration.
-
Proteomics Applications :
- In proteomics research, this compound has been shown to enhance the understanding of protein interactions through affinity purification techniques, aiding in the identification of novel biomarkers for diseases.
Comparison with Similar Compounds
2-Methyl-3H-Benzoimidazol-5-ylamine Dihydrochloride (CAS 23291-87-4)
- Structure: Shares the benzoimidazole core and 5-amino group but replaces the propionic acid side chain with a methyl group.
- Methyl substitution increases hydrophobicity, likely lowering aqueous solubility compared to the target compound.
- Applications : Likely used in drug discovery for its aromatic amine functionality, though its lack of acidic groups may limit bioavailability .
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
- Structure: Pyrimidine ring with amino and aminomethyl substituents.
- Key Differences: Pyrimidine (6-membered ring with two nitrogens) vs. benzoimidazole (fused benzene-imidazole system). Dual amino groups may enhance hydrogen bonding but lack the carboxylic acid functionality.
- Applications: Potential use in nucleotide analog synthesis or enzyme inhibition, differing from the target compound’s probable receptor-binding roles .
3-[5-Amino-1-(2-Hydroxyethyl)-1H-Benzoimidazol-2-YL]-Propan-1-ol Dihydrochloride
- Structure: Similar benzoimidazole core but includes a hydroxyethyl group on nitrogen and a propanol side chain.
- Key Differences: Hydroxyethyl and propanol groups increase hydrophilicity but lack the ionizable carboxylic acid. The dihydrochloride salt, like the target compound, improves solubility.
- Applications: Enhanced solubility may favor intravenous formulations, though reduced acidity could alter metabolic pathways .
L-Histidine Monohydrochloride Monohydrate (CAS 5934-29-2)
- Structure: Imidazole-linked amino acid (propanoic acid backbone).
- Key Differences: Imidazole (5-membered ring) vs. benzoimidazole (fused system). Both have propionic acid groups, but L-histidine is a natural amino acid with zwitterionic properties.
- Applications : Used in protein synthesis and metal chelation, whereas the target compound’s benzoimidazole may confer synthetic therapeutic advantages, such as protease resistance .
Pharmacological and Metabolic Considerations
- Propionic Acid Derivatives (): Compounds like 2-(substituted sulfur)-3-(substituted phenyl)propionic acids share the acidic side chain but lack the benzoimidazole ring. This structural difference may reduce their ability to penetrate lipid membranes compared to the target compound .
- Microbial Metabolites (): Metabolites such as 3-(4′-hydroxyphenyl)propionic acid are simpler structures without heterocycles.
- Glutamate Receptor Analogs (): AMPA receptor ligands (e.g., a-amino-3-hydroxy-5-methyl-4-isoxazole propionate) utilize propionic acid motifs for receptor interaction. The target compound’s benzoimidazole might mimic glutamate’s structure but with modified pharmacokinetics due to the dihydrochloride salt .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Core Structure | Key Functional Groups | Solubility (Predicted) | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | 308.204 | Benzoimidazole | 5-Amino, propionic acid, dihydrochloride | High (aqueous) | Receptor modulation, drug design |
| 2-Methyl-3H-Benzoimidazol-5-ylamine | ~220 (estimated) | Benzoimidazole | 5-Amino, methyl | Moderate | Intermediate, enzyme inhibition |
| 4-Amino-5-Aminomethyl-2-Methylpyrimidine | 221.09 | Pyrimidine | 4-Amino, 5-aminomethyl | High | Nucleotide analogs, inhibitors |
| L-Histidine Monohydrochloride Monohydrate | 209.63 | Imidazole | Amino acid, carboxylate, hydrochloride | High | Metal chelation, nutrition |
Preparation Methods
Overview of the Synthesis Strategy
The synthesis predominantly hinges on constructing the benzimidazole core with amino functionalities, followed by attaching the propionic acid moiety and introducing dihydrochloride salts. The process involves:
- Formation of benzimidazole derivatives via condensation reactions.
- Functionalization of the benzimidazole ring with amino groups.
- Alkylation or acylation to append the propionic acid side chain.
- Final salt formation with hydrochloric acid to yield the dihydrochloride.
Preparation of Benzimidazole Core
a. Condensation of o-Phenylenediamine with Formic or Derivative Acids
The core benzimidazole ring is typically synthesized via condensation of o-phenylenediamine with formic acid derivatives or aldehydes under acidic or thermal conditions. For example:
o-Phenylenediamine + Formic acid → Benzimidazole nucleus
b. Use of Intermediates and Catalysts
Research indicates that catalysts such as polyphosphoric acid or phosphoryl chloride facilitate cyclization. In some patents, the process involves heating o-phenylenediamine with formic acid derivatives at elevated temperatures (~150-200°C) to promote ring closure.
Introduction of the 5-Amino Group
The amino group at position 5 can be introduced via nitration followed by reduction or through direct amino substitution if suitable precursors are available. Patent literature suggests:
- Nitration of the benzimidazole ring followed by catalytic hydrogenation to reduce nitro groups to amino groups.
- Alternatively, direct amination reactions using ammonia or amines under catalytic conditions.
Functionalization with Propionic Acid Side Chain
a. Alkylation via Halogenated Intermediates
One common approach involves preparing a halogenated propionic acid derivative (e.g., 3-bromopropionic acid) and reacting it with the amino-functionalized benzimidazole:
Benzimidazole amino derivative + 3-bromopropionic acid → N-alkylated product
b. Esterification and Hydrolysis
The ester derivatives (e.g., ethyl or methyl esters) are often synthesized first to improve handling and solubility, then hydrolyzed to the free acid:
Ester + Hydrochloric acid / base → Free acid
Salt Formation: Dihydrochloride
The final step involves converting the free acid into its dihydrochloride salt, typically by treatment with hydrogen chloride gas or hydrochloric acid solutions, under controlled conditions to obtain crystalline dihydrochloride.
Specific Research Findings and Patent Data
| Preparation Method | Key Features | Yield & Conditions | References | |
|---|---|---|---|---|
| Condensation of o-phenylenediamine with formic acid derivatives | Cyclization under heat, acid catalysis | High yields (~80-90%) at 150-200°C | Patent DE102012106736B3 | |
| Amination via nitration and reduction | Nitration followed by catalytic hydrogenation | Moderate yields, requires purification | Patent US8987469B2 | |
| Alkylation with halogenated propionic acid derivatives | Use of 3-bromopropionic acid or chlorides | Yields up to 85%, performed in polar solvents | Patent DE102012106736B3 | |
| Salt formation with HCl | Gas or solution phase treatment | Quantitative conversion to dihydrochloride | Standard practice in pharmaceutical synthesis |
Notes on Reaction Conditions and Optimization
- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred during alkylation steps.
- Temperature: Typically ranges from room temperature to 80°C for alkylation and salt formation.
- pH Control: Maintaining pH between 4-6 during the alkylation enhances yield and selectivity.
- Purification: Crystallization from suitable solvents (e.g., ethanol, methanol) ensures high purity of intermediates and final product.
Summary of the Synthesis Pathway
o-Phenylenediamine + Formic acid derivatives → Benzimidazole core
Benzimidazole core + nitration/reduction → 5-Amino benzimidazole
Amino benzimidazole + halogenated propionic acid derivatives → N-alkylated intermediates
Hydrolysis of esters → Free acid
Reaction with HCl → Dihydrochloride salt
The preparation of 3-(5-Amino-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride involves a multi-step synthesis centered on benzimidazole core formation, amino group introduction, side-chain attachment via alkylation, and salt formation. The process emphasizes controlled reaction conditions, solvent selection, and purification techniques to optimize yield and purity, aligning with patent methodologies and research findings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(5-amino-1H-benzoimidazol-2-yl)-propionic acid dihydrochloride, and how can regioselectivity be controlled during synthesis?
- Methodological Answer : The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine precursors with carboxylic acid derivatives under acidic conditions. For example, in analogous compounds, nitro groups on the benzimidazole ring are reduced to amines post-cyclization using catalytic hydrogenation or SnCl₂/HCl . To control regioselectivity, substituents on the starting diamine can direct cyclization. For instance, electron-withdrawing groups (e.g., -CF₃) at specific positions stabilize intermediates, favoring the formation of the 2-substituted benzimidazole isomer . Purification often employs reverse-phase HPLC with ammonium acetate buffer (pH 6.5) to enhance resolution .
Q. How can the solubility and stability of this dihydrochloride salt be optimized for in vitro assays?
- Methodological Answer : The dihydrochloride form enhances aqueous solubility due to ionic interactions. For stability, prepare stock solutions in deionized water (pH 4–6) to prevent freebase precipitation. Lyophilization is recommended for long-term storage, as excessive moisture can hydrolyze the benzimidazole ring. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : ¹H-NMR in CDCl₃ or DMSO-d₆ resolves aromatic protons (δ 7.8–8.3 ppm for benzimidazole) and propionic acid side-chain protons (δ 2.7–3.1 ppm) .
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks; fragmentation patterns confirm the benzimidazole core (e.g., m/z 379 for a related compound ).
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values ).
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from differences in metabolic stability or protein binding. Perform:
- Plasma Protein Binding Assays : Use equilibrium dialysis to quantify unbound fractions .
- Microsomal Stability Tests : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation .
- Pharmacokinetic Profiling : Compare AUC and Cₘₐₓ in rodent models with in vitro IC₅₀ values to identify bioavailability bottlenecks .
Q. What strategies are effective for studying this compound’s interaction with glutamate receptors, given structural similarities to known ligands?
- Methodological Answer : While direct evidence is lacking, benzimidazole analogs often target ionotropic glutamate receptors (e.g., NMDA subtypes). Use:
- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing cloned NMDA receptors to measure current inhibition .
- Radioligand Displacement : Compete with [³H]-MK-801 in cortical membrane preparations to estimate binding affinity .
- Molecular Docking : Model the compound’s interaction with the GluN2B subunit’s ifenprodil-binding site using X-ray structures (PDB: 3QEL) .
Q. How can chiral purity be ensured during synthesis, and what are the implications of enantiomeric impurities?
- Methodological Answer : Enantiomeric impurities (>2%) can alter receptor binding kinetics. Use:
- Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- X-ray Crystallography : Flack parameter analysis (η or x) on single crystals to confirm absolute configuration .
- Circular Dichroism : Compare spectra with enantiopure standards to detect contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
